molecular formula C16H14ClN5O B4478237 N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide

N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4478237
M. Wt: 327.77 g/mol
InChI Key: FFRMCBLBFAVNFP-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzyl group, a chloro substituent, and a tetrazole ring attached to a benzamide core. Tetrazole derivatives are known for their diverse biological activities and have found applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide involves several steps. One common method starts with the preparation of the tetrazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The resulting tetrazole intermediate is then subjected to further reactions to introduce the benzyl, chloro, and methyl groups.

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been reported to be efficient for the preparation of tetrazole derivatives, providing shorter reaction times and higher yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium azide, zinc chloride, iodine, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl and chloro substituents may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide can be compared to other tetrazole derivatives, such as:

    5-Substituted Tetrazoles: These compounds have a similar tetrazole core but differ in the substituents attached to the ring.

    Tetrazole-Containing Benzamides: These compounds share the benzamide core with this compound but differ in the substituents on the benzamide and tetrazole rings.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties compared to other tetrazole derivatives.

Properties

IUPAC Name

N-benzyl-4-chloro-N-methyl-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-21(10-12-5-3-2-4-6-12)16(23)14-8-7-13(17)9-15(14)22-11-18-19-20-22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRMCBLBFAVNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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